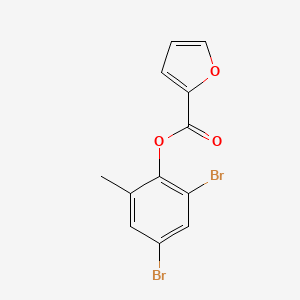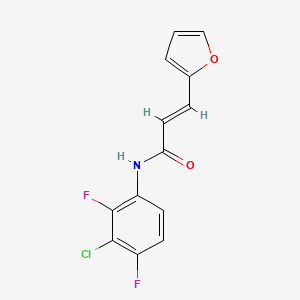![molecular formula C15H16N2OS2 B3012098 2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 851208-46-3](/img/structure/B3012098.png)
2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a benzamide core linked to a tetrahydrobenzo[d]thiazole moiety, with a methylthio substituent on the benzene ring. The unique structure of this compound makes it a promising candidate for various pharmacological applications.
Wirkmechanismus
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound acts as a dual kinase inhibitor against CK2 and GSK3β . By inhibiting these kinases, it prevents the phosphorylation and subsequent deactivation of PTEN . This results in the activation of PTEN, which plays a crucial role in cell cycle regulation and prevents uncontrolled cell growth .
Biochemical Pathways
The compound affects the biochemical pathways involving CK2 and GSK3β . These kinases are involved in the phosphorylation of PTEN, which is a part of the PI3K/Akt signaling pathway . By inhibiting CK2 and GSK3β, the compound prevents the deactivation of PTEN, thereby disrupting the PI3K/Akt signaling pathway and inhibiting cell proliferation .
Pharmacokinetics
The compound’s ability to inhibit ck2 and gsk3β at concentrations of 19 μM and 067 μM respectively suggests that it may have good bioavailability
Result of Action
The result of the compound’s action is the prevention of PTEN deactivation . This leads to the disruption of the PI3K/Akt signaling pathway, which in turn inhibits cell proliferation . This could potentially have therapeutic effects in conditions characterized by uncontrolled cell growth, such as cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Tetrahydrobenzo[d]thiazole Core: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the thiazole ring.
Introduction of the Benzamide Moiety: The tetrahydrobenzo[d]thiazole intermediate is then reacted with a benzoyl chloride derivative to introduce the benzamide group.
Methylthio Substitution: Finally, the methylthio group is introduced via nucleophilic substitution using a suitable methylthiolating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to a benzylamine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiols, amines, under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving thiazole derivatives.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives: These compounds also feature the tetrahydrobenzo[d]thiazole core and have been studied as DNA gyrase B inhibitors.
Other benzamide derivatives: Compounds with similar benzamide structures but different substituents.
Uniqueness
2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is unique due to its specific combination of a benzamide core, tetrahydrobenzo[d]thiazole moiety, and methylthio substituent. This unique structure contributes to its distinct biological activities, particularly its dual kinase inhibitory properties .
Eigenschaften
IUPAC Name |
2-methylsulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-19-12-8-4-2-6-10(12)14(18)17-15-16-11-7-3-5-9-13(11)20-15/h2,4,6,8H,3,5,7,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYWJYLSQKCMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012015.png)



![1-[(4-bromo-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3012026.png)

![(E)-3-(2-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B3012028.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3012029.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3012031.png)

![2,4-Dimethyl-5-[[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3012034.png)


